molecular formula C8H13NOS B1622782 (2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine CAS No. 883545-46-8

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine

Cat. No.: B1622782
CAS No.: 883545-46-8
M. Wt: 171.26 g/mol
InChI Key: FZVKCLMJDZYJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine is an organic compound that features a thiophene ring substituted with a methoxyethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the methoxyethyl group.

    Attachment of the Methylamine Group: The methylamine group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes but optimized for efficiency, yield, and cost-effectiveness. These methods often employ automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxyethyl or methylamine groups with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyethyl)amine: A simpler analog with similar functional groups but lacking the thiophene ring.

    Thiophen-3-ylmethylamine: Contains the thiophene ring and methylamine group but lacks the methoxyethyl group.

    (2-Methoxyethyl)thiophene: Contains the thiophene ring and methoxyethyl group but lacks the methylamine group.

Uniqueness

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxyethyl and methylamine groups on the thiophene ring allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

2-methoxy-N-(thiophen-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-10-4-3-9-6-8-2-5-11-7-8/h2,5,7,9H,3-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVKCLMJDZYJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406049
Record name 2-methoxy-N-(thiophen-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883545-46-8
Record name 2-methoxy-N-(thiophen-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine
Reactant of Route 2
Reactant of Route 2
(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine
Reactant of Route 3
Reactant of Route 3
(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine
Reactant of Route 4
Reactant of Route 4
(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine
Reactant of Route 5
Reactant of Route 5
(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine
Reactant of Route 6
Reactant of Route 6
(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.